molecular formula C6H10Cl4N2S B6184293 [2-(2,5-dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride CAS No. 2624132-55-2

[2-(2,5-dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride

Cat. No.: B6184293
CAS No.: 2624132-55-2
M. Wt: 284.0 g/mol
InChI Key: DMTUTTNSDISOFJ-UHFFFAOYSA-N
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Description

[2-(2,5-Dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride: is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a thiophene ring substituted with two chlorine atoms and an ethyl hydrazine group. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,5-dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorothiophene, which is commercially available or can be synthesized through chlorination of thiophene.

    Ethylation: The 2,5-dichlorothiophene undergoes an ethylation reaction to introduce the ethyl group at the 3-position. This can be achieved using ethyl bromide in the presence of a strong base like sodium hydride.

    Hydrazination: The ethylated product is then reacted with hydrazine hydrate to introduce the hydrazine group. This reaction is typically carried out under reflux conditions.

    Formation of Dihydrochloride Salt: Finally, the hydrazine compound is treated with hydrochloric acid to form the dihydrochloride salt, which is the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of 2,5-dichlorothiophene and ethyl bromide are handled in bulk.

    Continuous Reaction Systems: Continuous flow reactors may be used to maintain consistent reaction conditions and improve yield.

    Purification: The final product is purified using crystallization or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2,5-Dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

[2-(2,5-Dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride: has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [2-(2,5-dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride exerts its effects involves interactions with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The thiophene ring may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

[2-(2,5-Dichlorothiophen-3-yl)ethyl]hydrazine dihydrochloride: can be compared with other similar compounds, such as:

    [2-(2,5-Dichlorothiophen-3-yl)ethyl]amine: Similar structure but with an amine group instead of hydrazine.

    [2-(2,5-Dichlorothiophen-3-yl)ethyl]thiol: Contains a thiol group, offering different reactivity.

    [2-(2,5-Dichlorothiophen-3-yl)ethyl]alcohol: Features an alcohol group, leading to different chemical properties.

The uniqueness of This compound lies in its hydrazine group, which provides distinct reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

2624132-55-2

Molecular Formula

C6H10Cl4N2S

Molecular Weight

284.0 g/mol

IUPAC Name

2-(2,5-dichlorothiophen-3-yl)ethylhydrazine;dihydrochloride

InChI

InChI=1S/C6H8Cl2N2S.2ClH/c7-5-3-4(1-2-10-9)6(8)11-5;;/h3,10H,1-2,9H2;2*1H

InChI Key

DMTUTTNSDISOFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CCNN)Cl)Cl.Cl.Cl

Purity

95

Origin of Product

United States

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